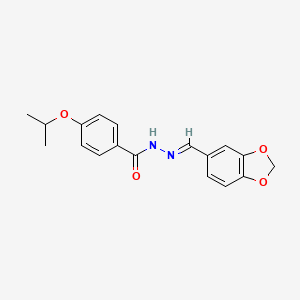

![molecular formula C21H30N2O3 B5567289 (1S*,5R*)-3-[2-(2-hydroxyethoxy)benzyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5567289.png)

(1S*,5R*)-3-[2-(2-hydroxyethoxy)benzyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Diazabicyclononanes are a class of bicyclic compounds featuring nitrogen atoms within their cyclic structures. These compounds have been explored for various synthetic applications and have interesting chemical and physical properties due to their unique structures.

Synthesis Analysis

The synthesis of diazabicyclononanes and related compounds often involves cyclization reactions, starting from readily available precursors. For example, the synthesis of 7-hydroxy-3,9-diazabicyclo[3.3.1]nonane was achieved by starting from the dimethyl ester of 4-hydroxypiperidine-2,6-dicarboxylic acid, through a series of steps including N-benzyl derivative preparation and cyclization with benzylamine, followed by reduction and catalytic hydrogenolysis (Nikit-skaya et al., 1965).

Molecular Structure Analysis

The molecular structure of diazabicyclononanes can be analyzed through spectroscopic methods such as NMR and X-ray crystallography. These analyses reveal the conformation and stereochemistry of the molecules. For instance, a study on esters derived from 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol used NMR spectroscopy and X-ray diffraction to determine the chair-chair conformation and equatorial positions of N-substituents (Fernández et al., 1995).

Chemical Reactions and Properties

Diazabicyclononanes undergo various chemical reactions, including functionalization and ring transformations. For example, the transformation of 3-benzyl-9-carbethoxymethyl-3,9-diazabicyclo[3.3.1]nonane involved reduction, debenzylation, and chlorination steps to produce different derivatives (Nikit-skaya & Yakhontov, 1970).

科学的研究の応用

Synthesis and Receptor Affinity

This compound and its related stereoisomers have been studied for their synthetic pathways and affinity towards σ1 receptors. In particular, the synthesis of bicyclic σ receptor ligands, including (1S*,5R*)-3-[2-(2-hydroxyethoxy)benzyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one, involves Dieckmann analogous cyclization from (R)- and (S)-glutamate. These compounds, especially the methyl ethers, have shown to halt cell growth in certain cancer cell lines like the small cell lung cancer cell line A-427 at 20 μM concentration, suggesting potential cytotoxic activity and a specific target within these cells (Geiger et al., 2007).

Conformational Studies

Conformational and structural studies of diazabicyclanones and diazabicyclanols, which include derivatives of (1S*,5R*)-3-[2-(2-hydroxyethoxy)benzyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one, have provided insights into their preferred conformations in solution and in crystalline form. These studies are crucial for understanding the interactions of these compounds with biological targets (Gálvez et al., 1985).

Biological Activity and Synthesis of Novel Derivatives

Research has also focused on synthesizing novel derivatives of this compound to investigate their biological activities. For instance, novel bispidine derivatives of 3,7-diazabicyclo[3.3.1]nonan-9-one have been developed, showing promise for treating a wide range of diseases. These derivatives, specifically with isopropoxypropyl and ethoxypropyl substituents, displayed local anesthetic activity with low toxicity, highlighting their potential for further pharmacological exploration (Malmakova et al., 2021).

特性

IUPAC Name |

(1S,5R)-3-[[2-(2-hydroxyethoxy)phenyl]methyl]-6-(3-methylbut-2-enyl)-3,6-diazabicyclo[3.2.2]nonan-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N2O3/c1-16(2)9-10-23-19-8-7-18(21(23)25)14-22(15-19)13-17-5-3-4-6-20(17)26-12-11-24/h3-6,9,18-19,24H,7-8,10-15H2,1-2H3/t18-,19+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DACQNILJSXCQGR-RBUKOAKNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCN1C2CCC(C1=O)CN(C2)CC3=CC=CC=C3OCCO)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCN1[C@@H]2CC[C@H](C1=O)CN(C2)CC3=CC=CC=C3OCCO)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S*,5R*)-3-[2-(2-hydroxyethoxy)benzyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-isopropyl-5-methylphenyl [(2-nitrophenyl)thio]acetate](/img/structure/B5567220.png)

![N-(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}phenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5567224.png)

![2-(benzylthio)-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5567225.png)

![N-[2-(3,4-dimethoxyphenyl)-1-({2-[(1,2-dimethyl-1H-indol-3-yl)methylene]hydrazino}carbonyl)vinyl]benzamide](/img/structure/B5567238.png)

![N-isobutyl-5-[(2-methoxyphenoxy)methyl]-2-furamide](/img/structure/B5567252.png)

![methyl 2-{[(2-pyrimidinylthio)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5567256.png)

![(4-ethoxyphenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine](/img/structure/B5567261.png)

![3-{[4-(difluoromethoxy)benzylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5567274.png)

![6-(2-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}carbonohydrazonoyl)-2,3-dimethoxybenzoic acid](/img/structure/B5567304.png)

![methyl 1-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-4-piperidinecarboxylate](/img/structure/B5567317.png)

![N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-5-ethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5567326.png)